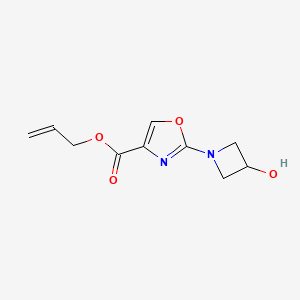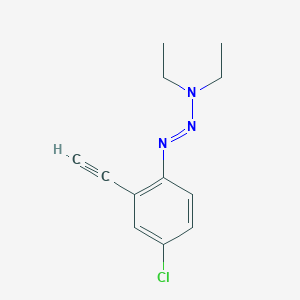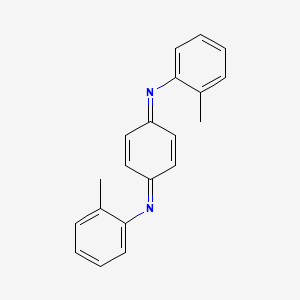
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone is a chemical compound known for its unique structure and reactivity. It contains both a phosphoryl group and an isocyanate group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone typically involves the reaction of diphenylphosphoryl chloride with 4-isocyanato-3,5-dimethylphenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea and carbamate linkages. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone include:
3,4-Dimethylphenyl isocyanate: This compound has a similar isocyanate group but lacks the phosphoryl group, making it less versatile in certain reactions.
Diphenylphosphoryl chloride: This compound contains the phosphoryl group but lacks the isocyanate group, limiting its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of both phosphoryl and isocyanate groups, allowing it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
492470-44-7 |
|---|---|
Formule moléculaire |
C22H18NO3P |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
diphenylphosphoryl-(4-isocyanato-3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C22H18NO3P/c1-16-13-18(14-17(2)21(16)23-15-24)22(25)27(26,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14H,1-2H3 |
Clé InChI |
AHFCXAVRISCANH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N=C=O)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
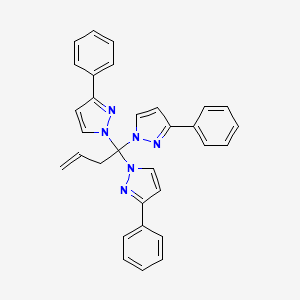
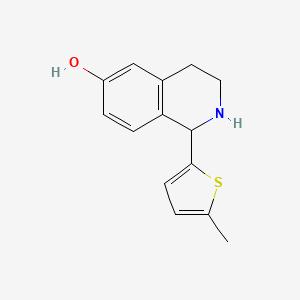
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)



